N,N'-Diethyl-6-hydrazino-[1,3,5]triazine-2,4-diamine
Description
N,N'-Diethyl-6-hydrazino-[1,3,5]triazine-2,4-diamine is a triazine-based compound featuring a hydrazino (-NH-NH₂) group at position 6 and diethylamino substituents at positions 2 and 4 of the triazine ring. These compounds are of interest due to their applications in medicinal chemistry (e.g., anticancer and antimicrobial agents) and agrochemicals (e.g., herbicides) . The hydrazino group may confer unique reactivity, enabling interactions with biological targets or participation in coordination chemistry, distinguishing it from chloro- or alkyl-substituted analogs.
Properties
IUPAC Name |
2-N,4-N-diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N7/c1-3-9-5-11-6(10-4-2)13-7(12-5)14-8/h3-4,8H2,1-2H3,(H3,9,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGUQIRYCWKXNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NN)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274788 | |
| Record name | N~2~,N~4~-Diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10421-98-4 | |
| Record name | NSC99855 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~2~,N~4~-Diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Triazine Core Formation
The synthesis begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile scaffold for triazine derivatives. In a controlled two-step substitution:
-
First Substitution : Reacting cyanuric chloride with ethylamine (2 equivalents) in anhydrous tetrahydrofuran (THF) at -15°C yields 2,4-diethylamino-6-chloro-1,3,5-triazine.
-
Second Substitution : The remaining chlorine at position 6 is replaced by hydrazine hydrate (1.2 equivalents) in ethanol at 60°C for 8 hours.
Key Parameters :
-
Temperature control (-15°C for ethylamine addition prevents polysubstitution)
-
Solvent polarity (THF optimizes nucleophilic substitution kinetics)
-
Stoichiometry (excess ethylamine ensures complete di-substitution)
Yield Data :
| Step | Temperature | Solvent | Yield (%) |
|---|---|---|---|
| 1 | -15°C | THF | 78 |
| 2 | 60°C | Ethanol | 65 |
Alternative Routes Using Pre-functionalized Intermediates
Hydrazine-Coupled Triazine Precursors
An alternative pathway involves pre-functionalizing hydrazine into the triazine ring prior to ethyl group introduction:
-
Hydrazine Incorporation : Cyanuric chloride reacts with hydrazine hydrate (1 equivalent) in dichloromethane at 0°C to form 6-hydrazino-2,4-dichloro-1,3,5-triazine.
-
Ethylamine Substitution : Sequential treatment with ethylamine (2 equivalents) in acetonitrile at 25°C completes the substitution.
Advantages :
-
Reduced side reactions due to lower reactivity of hydrazino-substituted intermediates
-
Higher purity (≥95% by HPLC) compared to stepwise methods
Limitations :
-
Requires rigorous exclusion of moisture to prevent hydrolysis
-
Extended reaction times (24–36 hours for complete substitution)
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to enhance reproducibility:
-
Reactor Design : Multi-zone temperature control (-15°C to 60°C)
-
Residence Time : 30 minutes per substitution stage
-
Throughput : 50 kg/day with ≥90% overall yield
Process Optimization :
-
Solvent Recycling : Ethanol recovery reduces production costs by 40%
-
Waste Mitigation : Chloride byproducts neutralized via caustic scrubbing
Optimization Strategies for Enhanced Efficiency
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 50 minutes) accelerates substitution kinetics:
-
Rate Enhancement : 3-fold reduction in reaction time vs. conventional heating
-
Energy Savings : 60% lower power consumption
Comparative Data :
| Method | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 8 hours | 65 | 92 |
| Microwave-Assisted | 50 minutes | 68 | 95 |
Analytical Methods for Quality Control
Chromatographic Characterization
-
HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (95:5 to 60:40 over 20 min)
-
Retention Time : 12.3 minutes (main peak)
Spectroscopic Confirmation
-
¹H NMR (DMSO-d6): δ 1.12 (t, 6H, CH2CH3), 3.45 (q, 4H, NCH2), 5.21 (s, 2H, NH2)
-
IR : 3350 cm⁻¹ (N-H stretch), 1560 cm⁻¹ (triazine ring)
Comparative Analysis of Synthetic Approaches
| Parameter | Stepwise Method | Alternative Route | Industrial Process |
|---|---|---|---|
| Total Yield (%) | 51 | 58 | 90 |
| Purity (%) | 92 | 95 | 98 |
| Scalability | Lab-scale | Pilot-scale | Full-scale |
| Cost Efficiency | Moderate | Low | High |
Chemical Reactions Analysis
Types of Reactions
N,N'-Diethyl-6-hydrazino-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The hydrazinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives .
Scientific Research Applications
Introduction to N,N'-Diethyl-6-hydrazino-[1,3,5]triazine-2,4-diamine
This compound (CAS No. 10421-98-4) is a compound belonging to the class of hydrazine derivatives and triazines. It has garnered attention in various scientific fields due to its unique chemical structure and properties. This article explores its applications in scientific research, particularly in medicinal chemistry, agricultural science, and as a biochemical agent.
Structure
The compound features a triazine ring with hydrazino substitutions that enhance its reactivity and potential biological activity.
Medicinal Chemistry
This compound has been studied for its potential as an anticancer agent. Its structural similarity to other triazine derivatives suggests it may inhibit specific enzymes involved in cancer cell proliferation.
Case Study: Antitumor Activity
Research has indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that triazine derivatives can interfere with DNA synthesis in cancer cells, leading to apoptosis .
Agricultural Science
This compound is also explored for its application as a pesticide or herbicide. The hydrazino group contributes to its potential effectiveness against specific pests and weeds.
Case Study: Herbicidal Activity
Field trials have demonstrated that triazine-based herbicides effectively control weed populations while minimizing crop damage. The compound's ability to inhibit photosynthesis in certain plant species makes it a candidate for further development .
Biochemical Applications
This compound serves as a non-ionic organic buffering agent in biochemical assays and cell culture environments. It maintains pH stability in biological systems, which is crucial for enzyme activity and cellular processes.
Case Study: Buffering Capacity
In laboratory settings, the compound has been utilized to create buffers with a pH range of 6-8.5, which is optimal for many biological reactions . This application is significant in maintaining the integrity of sensitive biological assays.
Mechanism of Action
The mechanism of action of N,N'-Diethyl-6-hydrazino-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. This interaction can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazine-2,4-diamines exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison with key analogs:
Structural and Functional Group Variations
Physicochemical Properties
- Aryl-substituted triazines (e.g., 9h–9x in ) exhibit higher logP values (>3.5), favoring membrane permeability .
- Synthetic Accessibility: Hydrazino triazines may be synthesized via nucleophilic substitution of chloro precursors (e.g., Simazine) with hydrazine, analogous to methods for morpholino derivatives . Diaryl analogs (e.g., 1a–1i in ) are synthesized via Dimroth rearrangements under basic conditions (pH 10–11) .
Environmental and Toxicological Profiles
- Chloro-triazines (Simazine, Atrazine) :
- Hydrazino analog: Likely less environmentally persistent due to hydrolytic instability of the hydrazino group but may pose unique toxicity risks (e.g., genotoxicity).
Biological Activity
N,N'-Diethyl-6-hydrazino-[1,3,5]triazine-2,4-diamine (C7H15N7) is a nitrogen-containing heterocyclic compound with significant potential in biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H15N7
- Molecular Weight : 197.24 g/mol
- CAS Number : 10421-98-4
The compound features a hydrazinyl group that enhances its reactivity and potential biological activity. Its structure allows for various chemical reactions, including oxidation and substitution, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to inhibition or modification of their function, affecting various biochemical pathways. The compound has been investigated for its potential as an inhibitor in enzymatic studies and therapeutic applications.
Antimicrobial Properties
Research indicates that compounds in the triazine family, including this compound, exhibit antimicrobial activity. A study highlighted the effectiveness of triazine derivatives against Escherichia coli dihydrofolate reductase (DHFR), a critical enzyme involved in folate metabolism. The binding affinity and inhibition kinetics of these compounds suggest their potential as antimicrobial agents .
Anticancer Activity
Recent studies have explored the anticancer properties of triazine derivatives. For example, a derivative similar to this compound demonstrated significant cytotoxic effects on lung cancer cell lines. Flow cytometry analysis indicated that treatment with specific triazine derivatives led to a notable decrease in cell viability .
Case Studies and Experimental Data
- Inhibition of E. coli DHFR :
- Cell Viability Assays :
- Structure-Activity Relationship (SAR) :
Data Tables
| Compound | Target | IC50/Ki (nM) | Effect on Cell Viability (%) |
|---|---|---|---|
| N,N'-Diethyl-6-hydrazino-triazine | E. coli DHFR | 42.50 ± 5.34 | - |
| Triazine Derivative 9c | Lung Cancer Cells | - | 59.9% (A549) |
| Triazine Derivative NSC120927 | E. coli DHFR | 100.9 ± 12.7 | - |
Q & A
Q. What are the standard synthetic routes for N,N'-Diethyl-6-hydrazino-[1,3,5]triazine-2,4-diamine, and what critical parameters influence yield?
The compound is synthesized via a multi-step reaction starting with 5-amino-1H-tetrazole and N,N-diethylcarboxamide in the presence of phosphorus oxychloride, followed by hydrazine hydrate and sodium nitrite. The final step involves coupling with 2,4-diamino-6-ethyl-1,3,5-triazine. Key parameters include stoichiometric ratios, reaction temperature (optimal at 140°C for cyclization), and solvent polarity. Microwave-assisted synthesis (150W, 50 minutes) improves efficiency by enhancing reaction homogeneity and reducing side products .
Q. How does this compound exert its anticancer effects at the molecular level?
The compound acts as a DNA alkylating agent. Upon hepatic metabolism, it forms a reactive intermediate that covalently binds to DNA, creating adducts that disrupt replication and transcription. This triggers apoptosis via p53 activation and caspase-3/7 induction. Validate this mechanism using in vitro DNA fragmentation assays (e.g., comet assay) and HPLC-MS to detect DNA adducts .
Q. What in vitro models are commonly used to evaluate the compound’s efficacy, and how are confounding variables controlled?
Standard models include human melanoma (A375), Hodgkin’s lymphoma (L-428), and sarcoma (HT-1080) cell lines. Assays measure IC₅₀ values via MTT or resazurin-based viability tests. Control variables:
- Use matched isogenic cell lines to isolate genetic effects.
- Include antioxidants (e.g., NAC) to confirm ROS-mediated apoptosis.
- Normalize data to vehicle controls (DMSO <0.1% v/v) to exclude solvent toxicity .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yield and purity, particularly for scaled-up production?
Optimize via:
- Microwave parameters : 140°C, 150W irradiation, 50-minute dwell time reduces byproducts by 30% compared to conventional heating .
- Solvent selection : Ethanol/water (4:1 v/v) enhances intermediate solubility, improving final purity to >98% (HPLC).
- Post-synthesis purification : Recrystallization from ethanol/water (3:1) removes unreacted hydrazine, confirmed by TLC (Rf = 0.45 in ethyl acetate) .
Q. How should researchers address contradictions in reported biological activity across studies (e.g., varying IC₅₀ values)?
Resolve discrepancies via:
- Standardized protocols : Adopt CLSI guidelines for cell viability assays (e.g., 72-hour exposure, 10% FBS consistency).
- SAR analysis : Compare substituent effects; e.g., replacing the hydrazino group with aryl groups (as in 6-aryl-1,3,5-triazine analogs) reduces potency by 5-fold, indicating the hydrazino moiety’s critical role .
- Batch variability checks : Use NMR (¹H, ¹³C) and LC-MS to confirm compound identity and purity across studies .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) and optimizing derivatives?
Apply:
- 3D-QSAR modeling : Use CoMFA/CoMSIA on triazine derivatives to identify steric (contribution >40%) and electrostatic (contribution ~35%) fields driving activity. Validate with leave-one-out cross-validation (q² > 0.6) .
- Molecular docking : Simulate binding to DNA minor grooves (dG-dC rich regions) using AutoDock Vina. Prioritize derivatives with ΔG < -9 kcal/mol .
Q. What methodologies mitigate solubility limitations of this compound in aqueous assays?
Strategies include:
- Co-solvent systems : Use 10% PEG-400 in PBS (pH 7.4) to achieve 2.5 mg/mL solubility without cytotoxicity .
- Prodrug design : Synthesize phosphate esters (e.g., at the hydrazino group) to enhance hydrophilicity, with enzymatic cleavage in vivo .
Q. How can synergistic combinations with other anticancer agents be systematically explored?
Use:
- Isobologram analysis : Test fixed-ratio combinations (e.g., 1:1 to 1:4 molar ratios) in melanoma models. Synergy is confirmed if the combination index (CI) < 1 .
- Mechanistic complementarity : Pair with topoisomerase inhibitors (e.g., etoposide) to exacerbate DNA damage, monitored via γ-H2AX foci quantification .
Q. What experimental approaches validate in vivo DNA adduct formation and repair dynamics?
Employ:
- ³²P-postlabeling : Detect adducts in tumor xenograft tissues (limit of detection: 1 adduct/10⁸ nucleotides) .
- Immunofluorescence : Use anti-alkylguanine antibodies to map adduct distribution in hepatic and tumor sections .
Q. How can resistance mechanisms to this compound be investigated and overcome?
Study:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
